2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC20184654
Molecular Formula: C26H28N4O4S2
Molecular Weight: 524.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N4O4S2 |
|---|---|
| Molecular Weight | 524.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(diethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H28N4O4S2/c1-5-28(6-2)23-18(24(31)29-13-8-7-9-22(29)27-23)16-21-25(32)30(26(35)36-21)14-12-17-10-11-19(33-3)20(15-17)34-4/h7-11,13,15-16H,5-6,12,14H2,1-4H3/b21-16- |
| Standard InChI Key | JJDVWZKTSRRSQI-PGMHBOJBSA-N |
| Isomeric SMILES | CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound’s structure integrates two distinct heterocyclic systems: a 4H-pyrido[1,2-a]pyrimidin-4-one core and a 1,3-thiazolidin-5-ylidene moiety. The pyrido-pyrimidine framework provides a planar, aromatic system conducive to π-π stacking interactions, while the thiazolidinone ring introduces sulfur and nitrogen heteroatoms capable of hydrogen bonding and metal coordination. Key substituents include:
-
A diethylamino group at position 2 of the pyrido-pyrimidine core, enhancing solubility and influencing electronic distribution.
-
A (Z)-configured methylidene bridge linking the two heterocycles, critical for maintaining spatial orientation.
-
A 3,4-dimethoxyphenethyl side chain attached to the thiazolidinone, offering hydrophobic and electron-donating properties.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₈N₄O₄S₂ |
| Molecular Weight | 524.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(Diethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H28N4O4S2/c1-5-28(6-2)23-18(24(31)29-13-8-7-9-22(29)27-23)16-21-25(32)30(26(35)36-21)14-12-17-10-11-19(33-3)20(15-17)34-4/h7-11,13,15-16H,5-6,12 |
Synthesis and Chemical Reactivity
Synthetic Methodology
The synthesis of this compound involves multi-step organic reactions optimized for yield and purity. While exact protocols remain proprietary, general steps include:
-
Formation of the Pyrido-Pyrimidine Core: Cyclocondensation of aminopyridine derivatives with carbonyl precursors under acidic or basic conditions.
-
Introduction of the Diethylamino Group: Nucleophilic substitution at position 2 using diethylamine in the presence of a leaving group (e.g., halogen).
-
Thiazolidinone Construction: Reaction of a mercaptoacetic acid derivative with an imine intermediate to form the thiazolidinone ring.
-
Side Chain Incorporation: Alkylation of the thiazolidinone nitrogen with 2-(3,4-dimethoxyphenyl)ethyl bromide.
Critical parameters such as solvent polarity (e.g., DMF, THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) are tailored to minimize side reactions.
Reactivity and Derivative Formation
The compound’s reactivity is dominated by:
-
Electrophilic Aromatic Substitution: The electron-rich pyrido-pyrimidine core undergoes nitration or sulfonation at position 7 or 9.
-
Nucleophilic Attack: The thioxo group in the thiazolidinone moiety reacts with alkyl halides to form thioether derivatives.
-
Oxidation-Reduction: The exocyclic double bond may be reduced catalytically (H₂/Pd-C) to yield a saturated analog.
Applications in Medicinal Chemistry
Anticancer Activity
Preliminary in vitro assays indicate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 50 µM), likely via topoisomerase II inhibition. Synergistic effects with doxorubicin are under investigation.
Table 2: Hypothetical Biological Activity Profile
| Target | Proposed Mechanism | Current Evidence Level |
|---|---|---|
| α-Glucosidase | Competitive inhibition | Computational docking |
| Topoisomerase II | DNA cleavage complex stabilization | In vitro cytotoxicity |
| 5-HT₂A Receptor | Partial agonism | Structural similarity |
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the diethylamino group, thioxo moiety, and phenethyl side chain will clarify essential pharmacophores. For example, replacing diethylamino with piperazine could alter pharmacokinetics.
ADMET Profiling
Predictive modeling highlights potential challenges:
-
Absorption: High molecular weight (524.7 g/mol) may limit oral bioavailability.
-
Metabolism: Demethylation of the methoxy groups by CYP450 enzymes could generate reactive metabolites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume